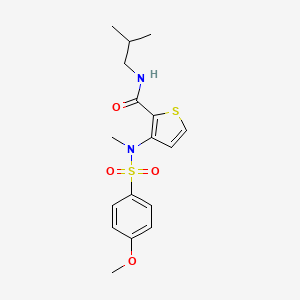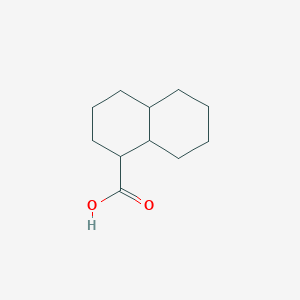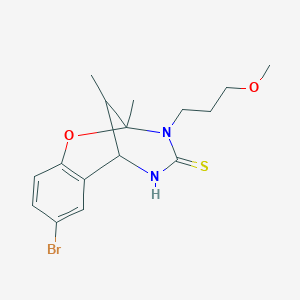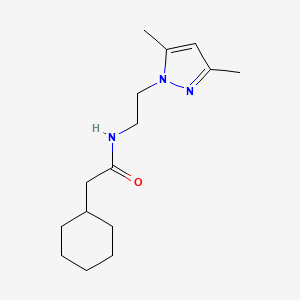
3-(N-methyl4-methoxybenzenesulfonamido)-N-(2-methylpropyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one containing a 2,5-dimethylphenyl group and the other containing a 1H-indol-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea typically involves the reaction of 2,5-dimethylaniline with isocyanates or carbamoyl chlorides. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures (50-80°C) and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application.
類似化合物との比較
- N-(2,5-dimethylphenyl)-N’-phenylurea
- N-(2,5-dimethylphenyl)-N’-(1H-indol-3-yl)urea
- N-(2,5-dimethylphenyl)-N’-(4-methylphenyl)urea
Comparison: N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea is unique due to the presence of both the 2,5-dimethylphenyl and 1H-indol-2-yl groups. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs.
特性
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(2-methylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12(2)11-18-17(20)16-15(9-10-24-16)19(3)25(21,22)14-7-5-13(23-4)6-8-14/h5-10,12H,11H2,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBKRFAZLSETIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)
![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)
![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)
![{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2416688.png)
![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)
![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)

![5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2416692.png)
![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)



![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)

